molecular formula C10H16N2O2 B3062805 4-ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one CAS No. 439944-80-6

4-ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one

Katalognummer: B3062805
CAS-Nummer: 439944-80-6
Molekulargewicht: 196.25 g/mol
InChI-Schlüssel: NKLHMQIBLBZVKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one is a novel chemical hybrid scaffold combining an isoxazol-3(2H)-one heterocycle with a piperidine moiety. This structure is of significant interest in medicinal chemistry and drug discovery, particularly for the development of new pharmacologically active compounds. The isoxazole ring is a privileged structure in medicinal chemistry, known to contribute to a wide spectrum of biological activities . Isoxazole derivatives have demonstrated documented potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and antidepressant agents . Furthermore, specific substituted isoxazole compounds have shown promising immunoregulatory properties, functioning as immunosuppressive, immunostimulatory, or anti-inflammatory agents in various experimental models . The integration of the piperidine ring, a common feature in bioactive molecules, with the isoxazolone core is a strategy used to create novel chemical entities with potential multi-target activities or improved selectivity. This specific analog, featuring a 4-ethyl substituent, may influence the compound's lipophilicity, metabolic profile, and binding affinity towards biological targets. While the specific mechanism of action for this precise molecule is a subject of ongoing research, related compounds with the isoxazole-piperidine scaffold have been investigated for various therapeutic applications, including the treatment of fibrinolysis-related diseases and bleeding disorders . Researchers can leverage this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a core structure for screening against new biological targets. Its potential application lies in the design of enzyme inhibitors, receptor modulators, and probes for studying disease pathways. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Eigenschaften

CAS-Nummer

439944-80-6

Molekularformel

C10H16N2O2

Molekulargewicht

196.25 g/mol

IUPAC-Name

4-ethyl-5-piperidin-4-yl-1,2-oxazol-3-one

InChI

InChI=1S/C10H16N2O2/c1-2-8-9(14-12-10(8)13)7-3-5-11-6-4-7/h7,11H,2-6H2,1H3,(H,12,13)

InChI-Schlüssel

NKLHMQIBLBZVKZ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(ONC1=O)C2CCNCC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Eine gängige Methode beinhaltet die Cyclisierung von Hydroximinoylchloriden mit terminalen Alkinen unter milden Bedingungen . Ein weiterer Ansatz ist die goldkatalysierte Tandemcyclisierung-Fluorierung von (Z)-2-Alkinon-O-methyloxime .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die allgemeinen Prinzipien der großtechnischen organischen Synthese, wie die Optimierung der Reaktionsbedingungen, die Verwendung kostengünstiger Reagenzien und die Implementierung effizienter Reinigungsverfahren, würden gelten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Ethyl-5-Piperidin-4-yl-isoxazol-3-ol kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

    Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise ihre biologische Aktivität modifiziert.

    Substitution: Der Isoxazol- und der Piperidinring können Substitutionsreaktionen eingehen, um neue Substituenten einzuführen, die die chemischen Eigenschaften der Verbindung weiter diversifizieren können.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

    Substitution: Substitutionsreaktionen beinhalten oft Nucleophile oder Elektrophile, abhängig von der gewünschten Modifikation.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen wie Alkyl-, Aryl- oder Halogensubstituenten einführen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-Ethyl-5-Piperidin-4-yl-isoxazol-3-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Ein bekanntes Ziel ist der GABA-B-Rezeptor, wo die Verbindung die GABA-Aufnahme in Rattenhirnsynaptosomen hemmt

Wirkmechanismus

The mechanism of action of 4-Ethyl-5-piperidin-4-yl-isoxazol-3-ol involves its interaction with specific molecular targets. One known target is the GABA-B receptor, where the compound inhibits GABA uptake into rat brain synaptosomes

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of 4-ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
4-Ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one 4-Ethyl, 5-piperidin-4-yl Not provided Piperidine enhances basicity; ethyl increases lipophilicity N/A
2-(4-Hydroxypiperidine-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one 4-Isopropyl, 3-methyl, 4-hydroxypiperidine 268.14 (exact mass) Hydroxyl group improves solubility; carbonyl linkage may reduce metabolic stability
4-Fluorobenzo[c]isoxazol-3(1H)-one Fluorine, benzo-fused ring 153.11 Aromatic system enhances π-π interactions; fluorine increases electronegativity
5-Bromobenzo[d]isoxazol-3(2H)-one Bromine, benzo-fused ring Not provided Bromine elevates lipophilicity; may undergo nucleophilic substitution
5-(Aminomethyl)isoxazol-3(2H)-one (Agarin) Aminomethyl Not provided Primary amine enhances solubility; simpler structure limits target specificity
5-(Hydroxymethyl)isoxazol-3(2H)-one Hydroxymethyl 115.09 (calculated) Hydroxymethyl supports hydrogen bonding; potential for glycosylation
(6Z)-3-Methoxy-6-(5-methyl-4-(quinolin-2-yl)isoxazol-3(2H)-ylidene)cyclohexa-2,4-dienone Quinoline, conjugated system 332.35 Quinoline enables π-π stacking; methoxy group modulates electronic properties

Key Differences and Implications

Piperidine vs. Hydroxypiperidine Derivatives :

  • The target compound’s piperidine group lacks the hydroxyl substituent seen in , which reduces polarity but may improve blood-brain barrier penetration for CNS applications. The hydroxyl group in increases solubility (268.14 g/mol exact mass) but could limit membrane permeability .

Aromatic vs. Non-Aromatic Isoxazolones: Benzo-fused derivatives (e.g., ) exhibit higher molecular weights and aromaticity, favoring interactions with hydrophobic binding pockets.

Aminomethyl and Hydroxymethyl Groups: Agarin and hydroxymethyl derivatives prioritize solubility but lack the piperidine’s pharmacological relevance.

Complex Conjugated Systems: The quinoline-containing analog (332.35 g/mol) demonstrates how extended conjugation can enhance binding to aromatic residues in proteins, though increased molecular weight may reduce bioavailability compared to simpler analogs .

Biologische Aktivität

4-Ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one, a compound belonging to the isoxazole class, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The chemical structure of 4-Ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one can be represented as follows:

C10H16N2O2\text{C}_{10}\text{H}_{16}\text{N}_{2}\text{O}_{2}

This compound features an isoxazole ring substituted with a piperidine moiety, which is significant for its biological activity.

Anticancer Activity

Research has indicated that derivatives of piperidine and isoxazole exhibit anticancer properties. For instance, compounds with similar structures have shown inhibition of cell proliferation in various cancer cell lines. In one study, related piperidine derivatives displayed IC50 values ranging from 7.9 to 92 µM against human breast and colorectal cancer cells . The mechanism often involves the induction of apoptosis and disruption of mitochondrial function.

Neuropharmacological Effects

The compound has been evaluated for its potential neuropharmacological effects. Studies suggest that isoxazole derivatives can act as selective inhibitors of certain receptors involved in neurotransmission. For example, compounds with a similar piperidine structure have demonstrated affinity for serotoninergic and dopaminergic receptors, indicating potential use in treating neurological disorders .

Enzyme Inhibition

Another significant aspect of 4-Ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one is its ability to inhibit specific enzymes. Research has shown that related compounds can act as inhibitors of monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. One derivative exhibited an IC50 value of 80 nM against MAGL, highlighting its potential as a therapeutic agent in pain management and inflammation .

Study on Anticancer Properties

In a recent study focusing on the anticancer effects of isoxazole derivatives, researchers synthesized several compounds and tested their efficacy against hepatocellular carcinoma (HCC) cell lines. The compound SL44, structurally related to 4-Ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one, showed promising results with an IC50 value of 3.1 µM, significantly inhibiting tumor growth in vivo compared to traditional treatments like sorafenib .

Neuropharmacological Investigation

A study investigated the interaction of piperidine-based compounds with serotonin receptors. The findings suggested that these compounds could modulate neurotransmitter levels, potentially offering new avenues for treating mood disorders . The selectivity for certain receptor subtypes was noted to reduce side effects commonly associated with antipsychotic medications.

Data Tables

Biological Activity IC50 Value (µM) Reference
Anticancer (Breast Cancer)7.9 - 92
MAGL Inhibition80
HCC Cell Proliferation3.1

Q & A

Q. What are the established synthetic routes for 4-ethyl-5-(piperidin-4-yl)isoxazol-3(2H)-one?

The compound can be synthesized via cyclocondensation reactions involving β-keto esters or acetoacetate derivatives with hydroxylamine, followed by functionalization of the piperidine ring. For example, similar isoxazolones are prepared by reacting ethyl acetoacetate derivatives with hydroxylamine hydrochloride under reflux, followed by coupling with piperidine intermediates using triethylamine (TEA) as a base catalyst. Post-synthetic purification via recrystallization (ethanol/water mixtures) is critical to isolate the pure product .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • Thin-layer chromatography (TLC) with solvent systems like toluene:ethyl acetate:water (8.7:1.2:1.1) to monitor reaction progress .
  • NMR spectroscopy (¹H, ¹³C) to confirm the isoxazolone core and piperidine substitution patterns.
  • Elemental analysis (CHN) to verify molecular composition .
  • FTIR spectroscopy to identify carbonyl (C=O) and amine (N-H) functional groups .

Q. How should this compound be stored to ensure stability?

Store in airtight, light-resistant containers under anhydrous conditions at 2–8°C. Similar isoxazolone derivatives degrade via hydrolysis of the lactam ring in humid environments, necessitating desiccants like silica gel during storage .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Systematic optimization involves:

  • Catalyst screening : TEA or DBU (1,8-diazabicycloundec-7-ene) to enhance coupling efficiency between the isoxazolone and piperidine moieties .
  • Temperature control : Maintaining reflux temperatures (80–100°C) during cyclocondensation to minimize side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity and yield .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Cross-validation : Combine 2D NMR (COSY, HSQC) with high-resolution mass spectrometry (HRMS) to confirm connectivity .
  • X-ray crystallography : Definitive proof of structure for crystalline derivatives, especially when piperidine ring conformations or stereochemistry are ambiguous .
  • Reproducibility checks : Repeat synthesis and characterization under controlled conditions to rule out experimental variability .

Q. How can structural modifications enhance its biological activity?

  • Piperidine substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -F) at the 4-position of the piperidine ring to improve binding affinity to target enzymes .
  • Isoxazolone functionalization : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to modulate lipophilicity and bioavailability .
  • Heterocyclic fusion : Attach pharmacophores like quinazoline or imidazo[1,2-a]pyridine to the core structure to exploit synergistic bioactivities .

Q. What advanced analytical methods are used to study its reactivity?

  • HPLC-DAD/MS : Track degradation products under stress conditions (heat, light, pH extremes) .
  • Kinetic studies : Monitor rearrangement reactions (e.g., isoxazolone → imidazo[1,2-a]pyridine) using real-time UV-Vis spectroscopy .
  • Computational modeling : DFT calculations to predict regioselectivity in electrophilic substitution reactions .

Data Contradiction and Reproducibility Analysis

Q. How to address discrepancies in reported bioactivity data?

  • Standardized assays : Use cell lines with consistent passage numbers (e.g., HEK-293, MCF-7) and control compounds (e.g., doxorubicin for cytotoxicity) .
  • Dose-response curves : Validate IC₅₀ values across independent replicates to identify outlier data .
  • Meta-analysis : Compare results with structurally analogous isoxazolones (e.g., 3-(piperidin-4-yl) derivatives) to contextualize findings .

Q. Why do different synthetic routes produce varying product ratios?

  • Mechanistic pathways : Competing reactions (e.g., keto-enol tautomerization vs. ring-opening) can lead to divergent products. TEA-mediated reactions favor imidazo[1,2-a]pyridine formation, while acidic conditions stabilize isoxazolone intermediates .
  • Steric effects : Bulky substituents on the piperidine ring may hinder cyclization, increasing byproduct formation .

Methodological Resources

Q. What protocols are recommended for large-scale synthesis?

  • Batch process optimization : Scale reactions incrementally (0.1 mmol → 10 mmol) to identify heat transfer or mixing limitations .
  • Green chemistry : Replace traditional solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.